1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one
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Overview
Description
1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one is a complex organic compound that belongs to the xanthene family Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one typically involves multi-step organic reactions. Common starting materials may include hydroxyxanthene derivatives and methoxy-substituted aromatic compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of hydro derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Xanthene: The parent compound with a simpler structure.
Fluorescein: A xanthene derivative widely used as a fluorescent dye.
Eosin: Another xanthene derivative used in histology and as a dye.
Uniqueness
1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one stands out due to its specific functional groups and potential biological activities. Its unique structure allows for diverse chemical modifications and applications.
Conclusion
This compound is a compound of significant interest in various scientific fields
Properties
CAS No. |
51971-03-0 |
---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-hydroxy-3-methoxy-4-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C19H18O4/c1-11(2)8-9-13-16(22-3)10-14(20)17-18(21)12-6-4-5-7-15(12)23-19(13)17/h4-8,10,20H,9H2,1-3H3 |
InChI Key |
XECAISJDBWRGNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC3=CC=CC=C3C2=O)O)OC)C |
Origin of Product |
United States |
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